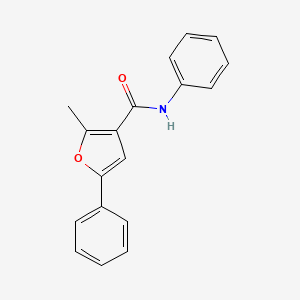

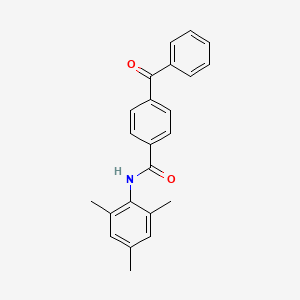

2-methyl-N,5-diphenyl-3-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives, including compounds structurally related to 2-methyl-N,5-diphenyl-3-furamide, often involves the reaction of diphenyl(phenylethynyl)selenonium salts with active methylene compounds. This process yields furan derivatives through the formation and subsequent reaction of selenuranes as intermediates, as demonstrated in the reactions involving benzoylacetonitrile and 1,3-indandione (Kataoka et al., 1998). Furthermore, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide has been developed to synthesize furo[3,2-c]quinolin-4(5H)-one, highlighting a method that could be adapted for the synthesis of related compounds (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-methyl-N,5-diphenyl-3-furamide, such as oxabicyclo[2.2.2]octane derivatives, has been characterized by NMR and HRMS spectroscopy, with absolute configurations investigated through X-ray crystallography. These studies reveal intricate details about the stereochemistry and molecular conformations critical to understanding the chemical behavior of 2-methyl-N,5-diphenyl-3-furamide (Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives, such as 2-methyl-N,5-diphenyl-3-furamide, showcase the compound's reactivity towards various chemical agents. The interaction with active methylene compounds, amides, and the formation of oxazole derivatives are of particular interest, demonstrating the compound's versatility in forming diverse chemical structures (Kataoka et al., 1998).

Physical Properties Analysis

The physical properties of furan derivatives are influenced by their molecular structure and synthesis methods. For instance, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers sustainable alternatives with high performance, indicating that the synthesis approach can significantly affect the thermal and mechanical properties of furan-based compounds (Jiang et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-methyl-N,5-diphenyl-3-furamide and related compounds, such as their reactivity and interaction with other chemical species, can be elucidated through studies on similar furan and amide derivatives. The synthesis and characterization of these compounds reveal insights into their potential chemical behaviors, offering a foundation for further exploration of 2-methyl-N,5-diphenyl-3-furamide's properties (Yamanaka et al., 2000).

科学的研究の応用

1. Biochemical Studies

- DNA Binding Properties : 2,5-bis(4-guanylphenyl)furan, a close analogue of 2-methyl-N,5-diphenyl-3-furamide, shows enhanced DNA-binding affinity compared to berenil, with direct hydrogen bond interactions with DNA. This property is significant for understanding drug-DNA interactions and developing new therapeutics (Laughton et al., 1995).

2. Material Science Applications

- Polymer Synthesis : Furan derivatives like furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are sustainable alternatives to polyphthalamides. They are applied as high-performance materials with significant commercial interest, suggesting potential industrial applications of furan derivatives in material science (Jiang et al., 2015).

3. Organic Chemistry

- Synthesis of Derivatives : Furamidine analogues have shown potential as antiparasitic drugs. Understanding their cellular distribution properties helps in the development of efficient therapeutics. This includes the study of diphenylfuran and benzimidazole unfused aromatic core compounds (Lansiaux et al., 2002).

- Catalytic Reactions : Diphenyl(phenylethynyl)selenonium salts with furan derivatives have been used in catalytic reactions to synthesize oxyselenuranes and oxazole derivatives. This demonstrates the role of furan compounds in facilitating complex chemical reactions (Kataoka et al., 1998).

特性

IUPAC Name |

2-methyl-N,5-diphenylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-16(18(20)19-15-10-6-3-7-11-15)12-17(21-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHCVSQDJQVGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5522482.png)

![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)

![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)

![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B5522541.png)

![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)

![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)

![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)